4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics, antifungal agents, and antiviral drugs .
Anticancer Potential
The thiazole moiety has attracted attention in cancer research due to its promising anticancer activity. Our compound may exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .
Antioxidant Properties
Thiazoles possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Our compound could contribute to scavenging free radicals and protecting cells from oxidative harm .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Thiazole derivatives, including our compound, have been investigated for their anti-inflammatory potential. They may modulate inflammatory pathways and reduce inflammation-related damage .
Antihypertensive Activity
Thiazoles have been explored as potential antihypertensive agents. Our compound might influence blood pressure regulation, making it relevant for cardiovascular health .
Hepatoprotective Effects
Liver health is critical, and compounds with hepatoprotective properties are valuable. Thiazoles, including our compound, could protect liver cells from damage caused by toxins, infections, or other factors .
Anti-Alzheimer’s Potential
Emerging evidence suggests that thiazoles may have neuroprotective effects. Our compound might play a role in preventing or slowing down neurodegenerative processes associated with Alzheimer’s disease .
Other Applications
Beyond the mentioned fields, thiazoles have found applications in agrochemicals, industrial processes, and photographic sensitizers. They are also structural components in natural products like vitamin B and penicillin .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to induce a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
Thiazole compounds continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGIDUBXBHNRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide |
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